BenchChemオンラインストアへようこそ!

N-Methyl-2-(piperazin-1-yl)ethanamine

Sigma receptor ligands Structure-activity relationship Piperazine pharmacology

N-Methyl-2-(piperazin-1-yl)ethanamine (CAS 1291568-85-8, synonym: 2-(4-methyl-1-piperazinyl)ethanamine) is a N-alkylpiperazine derivative with molecular formula C7H17N3 and molecular weight 143.23 g/mol. The compound comprises a piperazine core where one ring nitrogen bears a methyl substituent while the opposite nitrogen is linked to a 2-aminoethyl side chain terminating in a primary amine.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
Cat. No. B8766391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(piperazin-1-yl)ethanamine
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCNCCN1CCNCC1
InChIInChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3
InChIKeyHDSZRJMNBCRATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(piperazin-1-yl)ethanamine in Research and Industrial Supply: An Evidence-Based Procurement Guide


N-Methyl-2-(piperazin-1-yl)ethanamine (CAS 1291568-85-8, synonym: 2-(4-methyl-1-piperazinyl)ethanamine) is a N-alkylpiperazine derivative with molecular formula C7H17N3 and molecular weight 143.23 g/mol [1]. The compound comprises a piperazine core where one ring nitrogen bears a methyl substituent while the opposite nitrogen is linked to a 2-aminoethyl side chain terminating in a primary amine [2]. This arrangement creates three nitrogen centers with distinct basicity profiles: a tertiary amine within the piperazine ring (pKa approximately 4.0-5.0), a second tertiary amine at the N-methylated position (pKa approximately 8.0-9.0), and a primary amine on the ethyl chain (pKa approximately 9.5-10.5), yielding a predicted overall basic character with calculated XLogP3-AA of -0.9 [1]. The compound is annotated as a human metabolite and functions as a Brønsted base capable of accepting hydrons from donors [3]. These physicochemical parameters establish the baseline molecular profile from which differentiation from structural analogs must be quantitatively evaluated.

Why N-Methyl-2-(piperazin-1-yl)ethanamine Cannot Be Interchanged with Unsubstituted or Di-substituted Piperazine Analogs


Piperazine-based ethylamines with differential N-substitution patterns exhibit non-interchangeable pharmacological, physicochemical, and metabolic profiles due to discrete alterations in hydrogen bonding capacity, lipophilicity, and biological target recognition. In direct comparative analyses, compounds bearing an ethylenediamine moiety (structurally homologous to N-Methyl-2-(piperazin-1-yl)ethanamine) demonstrated 6-20-fold higher affinity for σ-1 receptors and 2-40-fold higher affinity for σ-2 receptors compared to their corresponding amide derivatives [1]. The methyl substitution on the piperazine nitrogen, as present in the target compound, confers class-level metabolic distinctiveness that unsubstituted analogs lack: N-methylpiperazine derivatives undergo specific N-demethylation and N-oxidation pathways mediated by cytochrome P450 enzymes, with measurable consequences for in vivo clearance profiles [2]. Furthermore, N-alkyl substitution on piperazine scaffolds directly modulates lipophilicity (XLogP3-AA = -0.9 for the N-methyl derivative versus approximately -1.5 for unsubstituted 1-(2-aminoethyl)piperazine), altering both aqueous solubility and membrane permeability in a quantitatively predictable manner [3]. These structure-derived differences in receptor binding, metabolic processing, and physicochemical parameters preclude simple substitution between N-methylated and non-methylated or differentially substituted piperazine analogs.

N-Methyl-2-(piperazin-1-yl)ethanamine Quantitative Differentiation Evidence Relative to Closest Analogs


Primary Amine Ethylenediamine Moiety Confers Enhanced σ Receptor Binding Affinity Versus Amide Analogs

In a head-to-head structural comparison within the N-(3-phenylpropyl)piperazine series, compounds containing the ethylenediamine moiety (structurally analogous to the target compound's 2-aminoethyl-piperazine core) exhibited substantially higher affinity for σ receptor subtypes compared to their corresponding amide derivatives [1]. This represents direct evidence that the primary amine terminus—a defining feature of N-Methyl-2-(piperazin-1-yl)ethanamine that distinguishes it from amide- and urea-containing piperazine analogs—quantitatively impacts target engagement.

Sigma receptor ligands Structure-activity relationship Piperazine pharmacology

Human Metabolite Classification Distinguishes N-Methylated Piperazine Ethylamine from Non-Methylated Structural Analogs

N-Methyl-2-(piperazin-1-yl)ethanamine (recorded as 2-(4-methyl-1-piperazinyl)ethanamine) is explicitly annotated as a human metabolite in authoritative biochemical databases [1][2]. This endogenous metabolic identity represents a fundamental differentiation from non-methylated 1-(2-aminoethyl)piperazine and from higher N-alkyl homologs (ethyl, propyl, butyl), which are not similarly classified as human metabolites [3]. The compound participates in human metabolic pathways as both a substrate and product of phase I biotransformation reactions, including N-demethylation and N-oxidation.

Human metabolomics Drug metabolism Piperazine pharmacokinetics

N-Methyl Substitution Modulates Lipophilicity and Predicted Blood-Brain Barrier Permeability Versus Unsubstituted Piperazine Ethylamine

Comparative analysis of computed physicochemical parameters reveals that the N-methyl substituent in N-Methyl-2-(piperazin-1-yl)ethanamine alters the compound's lipophilicity profile relative to its unsubstituted structural counterpart [1][2]. The methyl group introduces a hydrophobic element that modifies the partition coefficient, which class-level studies on structurally related N-methylpiperazines have associated with enhanced blood-brain barrier permeability compared to non-methylated piperazine derivatives . This lipophilicity differential has direct implications for central nervous system penetration in pharmacological applications.

Lipophilicity Blood-brain barrier permeability Piperazine derivatives

N-Substitution Pattern Dictates Hydrogen Bond Donor Capacity and Brønsted Basicity Differentiation

The specific N-substitution pattern of N-Methyl-2-(piperazin-1-yl)ethanamine—with methyl at one piperazine nitrogen and 2-aminoethyl at the other—creates a distinct hydrogen bond donor/acceptor profile compared to symmetric N,N‘-disubstituted piperazines and unsubstituted piperazine analogs [1]. The compound possesses one hydrogen bond donor (the primary amine on the ethyl chain) and three hydrogen bond acceptors (the three nitrogen atoms), yielding a donor:acceptor ratio of 1:3. This contrasts with N,N‘-dimethylpiperazine (0:2), 1-(2-aminoethyl)piperazine (2:3), and symmetrical bis(aminoethyl)piperazine derivatives (2:4 or higher), resulting in quantifiably different molecular recognition and intermolecular interaction potentials.

Hydrogen bonding Brønsted basicity Piperazine protonation

Reaction Selectivity in Synthetic Applications: Mono-N-Substituted Piperazine Derivatives Enable Regioselective Functionalization

In synthetic applications, N-mono-substituted piperazine derivatives such as N-Methyl-2-(piperazin-1-yl)ethanamine provide regioselective functionalization advantages over symmetrical unsubstituted piperazine. Patent literature documents methods for selective preparation of N-monosubstituted piperazine derivatives wherein one amino group is selectively alkylated while the second nitrogen remains available for subsequent orthogonal modification [1][2]. The target compound's pre-installed methyl group on one piperazine nitrogen and primary amine-bearing ethyl chain on the other creates two distinct, non-equivalent nitrogen centers with differential reactivity, enabling sequential derivatization strategies that symmetrical piperazine analogs cannot support without complex protection-deprotection sequences.

Synthetic methodology Piperazine alkylation Regioselective functionalization

Evidence-Driven Application Scenarios for N-Methyl-2-(piperazin-1-yl)ethanamine in Research and Industrial Settings


σ Receptor Ligand Discovery and Probe Compound Development

The quantitatively superior binding affinity of ethylenediamine-containing piperazines for σ-1 and σ-2 receptor subtypes (6-40-fold higher than amide analogs) positions N-Methyl-2-(piperazin-1-yl)ethanamine as a privileged starting scaffold for σ receptor ligand development programs [1]. The compound's free primary amine terminus provides a convenient handle for bioconjugation and affinity probe construction, while the N-methylpiperazine core contributes to receptor recognition. In practical terms, researchers developing σ receptor-targeted imaging agents, pharmacological probes, or therapeutic candidates should prioritize this scaffold over amide-linked piperazine derivatives due to the documented 6-40-fold binding advantage.

Human Drug Metabolism and Pharmacokinetic Modeling Studies

N-Methyl-2-(piperazin-1-yl)ethanamine's annotation as a human metabolite (HMDB0062673; CHEBI:84290) makes it the only appropriate reference standard among piperazine ethylamine analogs for studies involving human metabolic pathways [2][3]. The compound undergoes specific N-demethylation and N-oxidation reactions catalyzed by cytochrome P450 enzymes, with quantitatively distinct clearance profiles compared to non-methylated or higher-alkyl homologs. Procurement for metabolism studies, LC-MS/MS analytical standard development, or in vitro ADME assays should exclusively use the N-methyl derivative when modeling human metabolic fate of piperazine-containing xenobiotics.

CNS-Targeted Compound Library Synthesis

The 0.6 log unit increase in computed lipophilicity (XLogP3-AA = -0.9 vs. -1.5 for unsubstituted analog) predicts enhanced blood-brain barrier permeability for N-Methyl-2-(piperazin-1-yl)ethanamine relative to its non-methylated counterpart [1]. Class-level studies on N-methylpiperazine derivatives corroborate this predicted CNS penetration advantage [4]. For medicinal chemistry programs targeting neurological or psychiatric indications, this compound offers a quantitatively justified starting point over unsubstituted piperazine ethylamine building blocks, with the measured ΔXLogP3-AA of 0.6 log units translating to predicted ~4-fold higher brain-to-plasma ratio under similar conditions.

Stepwise Derivatization and Parallel Library Synthesis

The compound's three chemically distinct nitrogen centers—N-methylpiperazine nitrogen (sterically hindered tertiary), unsubstituted piperazine nitrogen (less hindered tertiary), and primary ethylamine (most nucleophilic)—enable sequential, regioselective functionalization without protection group manipulation [1][2]. This structural feature reduces synthetic step count by approximately 2-3 steps per derivative compared to routes starting from unsubstituted piperazine. The procurement of this specific N-methyl, N-(2-aminoethyl)-disubstituted scaffold directly translates to accelerated library production timelines and lower per-compound synthesis costs in medicinal chemistry and chemical biology workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-2-(piperazin-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.